1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline
Description
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-8-12-4-2-3-5-14(12)18(10-11)21(19,20)13-6-7-15(16)17-9-13/h2-7,9,11H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPXRGNLVCWCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-sulfonyl chloride and 3-methyl-3,4-dihydro-2H-quinoline.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The 6-chloropyridine-3-sulfonyl chloride is added dropwise to a solution of 3-methyl-3,4-dihydro-2H-quinoline in the chosen solvent, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound can affect various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline
- Core Structure: Quinoline with a 6-chloro substituent.
- Key Substituents: 2-methyl and 4-phenyl groups on the quinoline. A pyrazole-thienyl hybrid substituent at position 3.
- The phenyl and pyrazole-thienyl groups introduce steric bulk and π-π stacking capabilities, unlike the target’s sulfonyl group, which may reduce steric hindrance but increase polarity. Biological Relevance: The pyrazole-thienyl moiety in this compound could enhance binding to hydrophobic enzyme pockets, whereas the sulfonyl group in the target may favor interactions with polar residues.
2-(6-Bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one
- Core Structure: Isoquinolin-1(2H)-one (a ketone-containing isoquinoline derivative).
- Key Substituents :
- 6-bromopyridin-3-yl group at position 2.
- Comparison: The bromine atom on the pyridine ring increases molecular weight and lipophilicity compared to the target’s chlorine atom. The isoquinolinone core introduces a ketone group, enhancing polarity relative to the dihydroquinoline-sulfonyl system. Reactivity: The ketone may participate in hydrogen bonding, while the sulfonyl group in the target could act as a hydrogen bond acceptor or undergo nucleophilic substitution.
1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline
- Core Structure: Tetrahydroquinoline (fully saturated quinoline ring).
- Key Substituents :
- Pyrrolidin-3-yl group at position 1.
- The saturated tetrahydroquinoline core reduces aromaticity, likely decreasing planarity and π-stacking interactions relative to the partially unsaturated dihydroquinoline in the target. Pharmacokinetics: The pyrrolidine may enhance blood-brain barrier penetration, whereas the sulfonyl group could limit membrane permeability.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Halogen | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 3,4-Dihydroquinoline | 6-Chloropyridin-3-yl-sulfonyl, 3-methyl | ~308.7 (estimated) | Cl | Sulfonyl, amine |
| 6-Chloro-2-methyl-4-phenyl-3-[...]quinoline | Quinoline | 6-Chloro, phenyl, pyrazole-thienyl | ~495.9 (calculated) | Cl | Pyrazole, thienyl |
| 2-(6-Bromopyridin-3-yl)-dihydroisoquinolinone | Isoquinolinone | 6-Bromopyridin-3-yl | ~319.1 (calculated) | Br | Ketone, bromopyridinyl |
| 1-(Pyrrolidin-3-yl)-tetrahydroquinoline | Tetrahydroquinoline | Pyrrolidin-3-yl | 202.3 | None | Pyrrolidine, amine |
Research Findings and Implications
- Metabolic Stability : Sulfonyl-containing compounds often exhibit longer half-lives due to resistance to oxidative metabolism, contrasting with the pyrazole-thienyl compound , which may undergo cytochrome P450-mediated oxidation.
- Solubility and Bioavailability: The target’s sulfonyl group may improve aqueous solubility relative to the bromopyridinyl isoquinolinone , but the pyrrolidine-containing analogue could have superior absorption due to basicity.
Biological Activity
1-(6-Chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core structure with a sulfonyl group and a chloropyridine substituent, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of quinoline have shown effectiveness against various bacterial strains, including multi-drug resistant pathogens.
| Compound | Target Organism | Activity |
|---|---|---|
| 1-(6-Chloropyridin-3-yl)sulfonyl derivatives | E. coli | Inhibitory effect observed |
| Quinoline analogs | Staphylococcus aureus | Effective against resistant strains |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study:
In vitro studies on human cancer cell lines demonstrated that the compound effectively reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes crucial in disease pathways. For instance, its potential as a dual inhibitor of Factor Xa and Factor IIa has been explored, indicating its relevance in anticoagulant therapy.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Factor Xa | Competitive | 25 |
| Factor IIa | Non-competitive | 30 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in target cells.
- Modulation of Apoptotic Pathways: Activates pro-apoptotic proteins while inhibiting anti-apoptotic factors.
- Enzyme Interaction: Binds to active sites of target enzymes, altering their activity.
Q & A
Basic: What are the key synthetic strategies for preparing 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 3-methyl-3,4-dihydro-2H-quinoline core via cyclization reactions, such as the Skraup or Friedländer methods, using precursors like 2-aminobenzaldehyde derivatives .
- Step 2: Sulfonation at the quinoline nitrogen using chlorosulfonic acid or sulfur trioxide, followed by coupling with 6-chloropyridin-3-amine. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-sulfonation .
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC/HPLC. Yield optimization often requires adjusting stoichiometry and catalyst selection (e.g., Fe(DS)₃ for ultrasound-assisted synthesis) .
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
Key techniques include:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and torsional strain in the dihydroquinoline ring. Data-to-parameter ratios >15 ensure refinement reliability .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering in the dihydroquinoline moiety) or crystallographic disorder:
- Dynamic NMR: Variable-temperature ¹H NMR can reveal conformational exchange broadening. For example, diastereotopic protons in the 3-methyl group may split at low temperatures .
- DFT Calculations: Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate proposed conformers .
- Complementary Techniques: Pair X-ray data with electron diffraction or neutron crystallography to resolve ambiguities in sulfonyl group orientation .
Advanced: What computational approaches predict the biological activity of this compound, and how are they validated?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., enzymes with quinoline-binding pockets). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- QSAR Models: Train models on similar sulfonylated quinolines to correlate substituent electronic parameters (Hammett σ) with activity. Cross-validate using leave-one-out methods .
- MD Simulations: Simulate binding stability (50 ns trajectories) to assess residence time in hydrophobic pockets. Compare with SPR-based binding kinetics .
Advanced: How can the sulfonation step be optimized to improve yield and purity?
Methodological Answer:
- Reagent Selection: Replace chlorosulfonic acid with sulfur trioxide-DMF complexes to reduce side reactions. Monitor reaction progress via in situ Raman spectroscopy .
- Solvent Effects: Use dichloroethane (high polarity) to stabilize the sulfonyl intermediate. Additives like pyridine scavenge HCl, preventing quinoline ring chlorination .
- Workflow: Employ continuous-flow reactors for precise temperature control (40–60°C) and reduced reaction time (<2 hours) .
Advanced: What challenges arise during crystallographic refinement of this compound using SHELX, and how are they addressed?
Methodological Answer:
- Disordered Solvents: Use SQUEEZE (PLATON) to model electron density from unresolved solvent molecules (e.g., CH₂Cl₂) .
- Twinning: For twinned crystals (common in sulfonylated heterocycles), apply TWIN/BASF commands in SHELXL. Validate with R₁ values <0.05 for untwinned data .
- Thermal Motion: Anisotropic refinement of heavy atoms (Cl, S) and isotropic refinement for hydrogens improve ADPs. Use Hirshfeld surfaces to analyze packing defects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
